
Nipecotamide
Descripción general
Métodos De Preparación
Chemical Synthesis Methods
Hydrolysis of 3-Cyanopyridine
The hydrolysis of 3-cyanopyridine represents the most widely adopted chemical route. Hua et al. developed a catalytic method using manganese dioxide (MnO₂) in ethanol, achieving a 99.49% molar yield . Key steps include:
-
Dissolving 3-cyanopyridine in 95% ethanol.
-
Adding MnO₂ catalyst and water.
-
Reacting at 90°C for 6 hours.
This method avoids nicotinic acid byproducts, ensuring a pH-neutral product (pH 7.0) . Comparatively, traditional alkaline hydrolysis with sodium hydroxide suffers from poor selectivity, yielding ≤85% nicotinamide due to competing carboxylate formation .
Chlorine-Mediated Thiosulfate Method
A halogenation approach involves 2-chloro-N,N-dimethylnicotinamide as an intermediate. Reaction with sodium thiosulfate (Na₂S₂O₃) and chlorine gas (Cl₂) achieves 96% yield :
-
Chlorination at 77°C for 6 hours.
-
Sulfonation with Na₂S₂O₃.
This method’s drawback lies in handling toxic chlorine gas, necessitating stringent safety protocols.
Catalytic Innovations
Recent patents highlight catalytic enhancements. For instance, modified Raney nickel catalysts improve 3-cyanopyridine conversion efficiency (>95%) while minimizing nicotinic acid formation . Similarly, alkali metal borates (e.g., Na₂B₄O₇) enhance reaction kinetics under milder conditions (70°C, 4 hours) .
Enzymatic and Biocatalytic Approaches
Nitrile Hydratase-Mediated Hydrolysis
Industrial-scale production leverages Rhodococcus rhodochrous J1 nitrile hydratase, converting 3-cyanopyridine to nicotinamide at 3,500 tons annually . Advantages include:
-
Selectivity : Avoids over-hydrolysis to nicotinic acid.
-
Sustainability : Operates at ambient temperatures (25–40°C) .
Nicotinamide Mononucleotide (NMN) Synthesis
Enzymatic cascades synthesize NMN, a nicotinamide derivative, via ribose-phosphate diphosphokinase (PRS) and nicotinamide phosphoribosyltransferase (NAMPT). Protein engineering of PRS-H150Q and NAMPT-Y15S mutants increased activity by 334% and 57%, respectively . Optimized conditions (pH 7.5, 30°C) achieve NMN yields of 12.8 g/L .
Industrial-Scale Production Techniques
Hydrolysis Process Optimization
Ullmann’s Encyclopedia of Industrial Chemistry documents global nicotinamide production at 31,000 tons annually . Key industrial parameters include:
-
Catalyst Loading : 0.5–2.0 wt% MnO₂.
-
Reactor Design : Continuous-flow systems for throughput ≥1,000 kg/h .
Cost-Benefit Analysis
Parameter | Chemical Method | Enzymatic Method |
---|---|---|
Yield (%) | 95–99 | 85–90 |
Temperature (°C) | 70–90 | 25–40 |
Byproduct Formation | Low | Negligible |
Capital Cost | High | Moderate |
Enzymatic methods dominate feed-grade production (pH 5.0–6.0), while pharmaceutical-grade (pH 6.5–7.5) favors chemical synthesis .
Recent Advances in Synthesis
Solvent-Free Mechanochemistry
Ball-milling techniques enable solvent-free 3-cyanopyridine hydrolysis, reducing waste and energy consumption. Pilot studies report 92% yield using TiO₂ catalysts .
Flow Chemistry Innovations
Microreactor systems enhance mass transfer, achieving 98% conversion in 10 minutes versus 6 hours in batch reactors . Scalability remains a challenge, necessitating reactor array configurations.
Comparative Analysis of Methods
Efficiency Metrics
-
Chemical Synthesis : Highest yield (99%) but requires toxic reagents.
-
Enzymatic Synthesis : Eco-friendly yet lower yield (85–90%).
-
Hybrid Approaches : Combining MnO₂ catalysis with enzymatic purification achieves 97% yield and pharmaceutical-grade purity .
Environmental Impact
Enzymatic methods reduce carbon footprint by 40% compared to chemical routes, aligning with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: Nipecotamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Antithrombotic Agent
Nipecotamide has demonstrated significant antithrombotic properties. It acts by elevating cyclic adenosine monophosphate (cAMP) levels in platelets, which enhances platelet function and inhibits aggregation induced by adenosine diphosphate (ADP). This mechanism suggests its utility in managing cardiovascular diseases by improving blood flow and reducing clot formation .
Case Study: Enantioselective Antiplatelet Actions
Research has shown that specific enantiomers of this compound derivatives exhibit varying levels of potency in inhibiting platelet aggregation. For instance, one derivative was found to be four times more potent than its counterpart in inhibiting ADP-induced aggregation of human platelets in vitro .
Compound | IC50 (µM) | Activity Level |
---|---|---|
1B-(-) | 0.24 | High |
1A-(+) | 0.96 | Moderate |
Neuroprotective Properties
Preliminary studies indicate that this compound may possess neuroprotective effects. Animal model research suggests improvements in memory and learning capabilities, alongside protective effects against neurodegenerative diseases such as Alzheimer's disease. However, further clinical trials are necessary to validate these findings in humans.
Synthesis and Derivatives
This compound can be synthesized through various methods, and its derivatives have been explored for enhanced biological activity. Some notable derivatives include:
- N-acryloyl-nipecotamide : Studied for its temperature-responsive polymer characteristics.
- Glycolamide Esters : Developed for oral activity against platelet-mediated thrombotic disorders .
Ongoing research is exploring the broader implications of this compound beyond its established uses. Notably:
- Metabolic Disorders : this compound derivatives are being investigated as potential agonists for G-protein coupled receptors involved in metabolic pathways .
- Hydrotropic Properties : Investigations into the solubilization effects of this compound on poorly soluble drugs have shown promising results, indicating its utility in enhancing drug bioavailability .
Mecanismo De Acción
Nipecotamide exerts its effects through its interaction with specific molecular targets. One of its primary mechanisms involves acting as a GP IIb/IIIa antagonist, which inhibits the integrin alpha-IIb/beta-3 receptor . This action is significant in the context of cardiovascular diseases, where it can prevent platelet aggregation and thrombus formation.
Comparación Con Compuestos Similares
Nipecotamide is unique in its structure and function compared to other similar compounds. Some related compounds include:
Nipecotic acid: The precursor to this compound, used in similar applications.
Piperidine-3-carboxylic acid amide: Another related compound with similar chemical properties.
This compound stands out due to its specific interactions with molecular targets and its potential therapeutic applications, particularly in cardiovascular diseases.
Actividad Biológica
Nipecotamide, a derivative of nicotinamide, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which contributes to its pharmacological properties. The compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 194.24 g/mol
The piperidine structure allows for various modifications that enhance its biological activity, particularly in neuropharmacology and metabolic regulation.
1. Neuropharmacological Activity
This compound has been shown to influence neurotransmitter systems, particularly through its interaction with GABAergic pathways. It inhibits the uptake of GABA in glial cells, which may enhance inhibitory neurotransmission in the central nervous system (CNS) . This mechanism positions this compound as a potential candidate for treating neurological disorders.
2. G-Protein Coupled Receptor Activation
Recent studies indicate that this compound acts as an agonist for the Takeda G-protein receptor 5 (TGR5), which is implicated in metabolic processes and glucose homeostasis. In vitro assays demonstrated that this compound can effectively stimulate TGR5, leading to improved glucose tolerance in obese mouse models . This suggests potential applications in managing diabetes and metabolic syndrome.
Biological Activity Data
A summary of key findings from research studies on this compound's biological activity is presented in the table below:
Case Study 1: Neurochemical Profile
A study published in the Pakistan Journal of Pharmaceutical Sciences evaluated the neurochemical profile of this compound derivatives. The results indicated that specific structural modifications led to enhanced CNS activity, with notable changes in serotonin and dopamine metabolite levels following treatment at varying dosages . This highlights the importance of molecular structure in determining pharmacological efficacy.
Case Study 2: Metabolic Regulation
In a preclinical study involving genetically obese mice, this compound demonstrated significant effects on metabolic regulation by activating TGR5. The compound was found to lower peak glucose levels during oral glucose tolerance tests (OGTT), suggesting its potential utility in diabetes management . However, chronic dosing revealed a loss of efficacy, indicating a need for further investigation into long-term effects.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Nipecotamide in laboratory settings?
- Methodological Answer: this compound synthesis typically involves condensation reactions between nipecotic acid and appropriate acylating agents. Key steps include:
- Purity Control: Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to verify purity .
- Structural Confirmation: Employ H NMR (400 MHz, DMSO-d6) and C NMR for backbone verification, and FT-IR for functional group analysis.
- Storage: Store at 93–95°C in airtight containers to prevent hygroscopic degradation .
- Example Data Table:
Synthesis Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Condensation | DCC, DMAP, DCM | 75–80 | ≥98% |
Purification | Recrystallization | 65–70 | ≥99% |
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer:
- LC-MS/MS: Use a reverse-phase column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Monitor transitions m/z 157 → 114 (quantifier) and 157 → 86 (qualifier) .
- Validation Parameters: Include linearity (1–100 ng/mL), LOD (0.3 ng/mL), and LOQ (1 ng/mL) with intra-day precision <15% RSD .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?
- Methodological Answer:
- Meta-Analysis Framework: Use PRISMA guidelines to systematically evaluate studies, focusing on variables like dosage (e.g., 10–100 mg/kg), model organisms (rats vs. mice), and endpoints (e.g., GABA receptor modulation vs. metabolic stability) .
- Statistical Harmonization: Apply mixed-effects models to account for inter-study heterogeneity, and perform sensitivity analyses to identify outlier datasets .
- Example Workflow:
Data Collection → Risk-of-Bias Assessment (ROB-2) → Subgroup Analysis → Publication Bias Check (Egger’s Test)
Q. What strategies optimize this compound’s bioavailability for CNS-targeted drug delivery?
- Methodological Answer:
- Prodrug Design: Synthesize ester prodrugs (e.g., this compound methyl ester) to enhance blood-brain barrier penetration. Assess logP values (target: 2–3) and plasma stability via simulated gastric fluid assays .
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to GABA receptors and ADMET predictors (e.g., SwissADME) for toxicity profiling .
Q. How should researchers address discrepancies in this compound’s spectral data (NMR/IR) between synthetic batches?
- Methodological Answer:
- Root-Cause Analysis: Compare solvent traces (e.g., residual DCM in DMSO-d6) using GC-MS and validate deuterated solvent purity.
- Advanced Techniques: Utilize 2D NMR (HSQC, HMBC) to confirm stereochemical consistency and rule out polymorphic variations .
Q. Methodological and Ethical Considerations
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Answer:
- Animal Studies: Follow ARRIVE 2.0 guidelines for reporting, including randomization, blinding, and sample size justification. Obtain approval from institutional ethics committees (IACUC) .
- Human Cell Lines: Use HEK293 or SH-SY5Y cells with informed consent documentation, adhering to Declaration of Helsinki principles .
Q. How to design a PICOT-based research question for this compound’s neuroprotective effects?
- Answer:
- PICOT Template:
- P: Patients with ischemic stroke
- I: this compound (50 mg/day)
- C: Placebo
- O: Reduction in infarct volume (MRI)
- T: 30 days post-administration
- Implementation: Align with CONSORT guidelines for randomized trials, including allocation concealment and intention-to-treat analysis .
Q. Tables for Comparative Analysis
Table 1: Comparison of this compound Synthesis Methods
Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Condensation | DCC/DMAP | DCM | 75–80 | 98 | |
Microwave-Assisted | HATU | DMF | 85–90 | 99 |
Table 2: Analytical Techniques for this compound Quantification
Technique | Matrix | Sensitivity (LOD) | Key Advantage | Limitation |
---|---|---|---|---|
LC-MS/MS | Plasma | 0.3 ng/mL | High specificity | Costly instrumentation |
HPLC-UV | Urine | 1 ng/mL | Cost-effective | Lower resolution |
Propiedades
IUPAC Name |
piperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOCPVIXARZNQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313721 | |
Record name | 3-Piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>19.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID3712156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4138-26-5 | |
Record name | 3-Piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4138-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipecotic acid amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nipecotamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.